molecular formula C17H18N4O3S3 B2966933 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060212-42-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2966933
CAS No.: 1060212-42-1
M. Wt: 422.54
InChI Key: YMFAIWXVAKOUJH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole and thiazole rings, along with a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzo[d]thiazole and thiazole rings, followed by their coupling with a piperidine derivativeReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole and thiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)acetamide
  • N-(thiazol-2-yl)piperidine-2,6-dione
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S3/c1-27(23,24)21-8-4-5-11(9-21)15(22)20-17-19-13(10-25-17)16-18-12-6-2-3-7-14(12)26-16/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFAIWXVAKOUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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